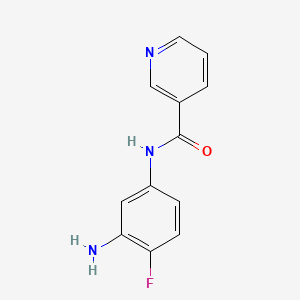

N-(3-Amino-4-fluorophenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antifungal Applications

N-(3-Amino-4-fluorophenyl)nicotinamide derivatives have shown significant potential as antifungal agents. A study focused on synthesizing and evaluating novel 2‐aminonicotinamide derivatives, including similar compounds, demonstrated potent antifungal activity against various strains like Candida albicans and Cryptococcus neoformans. These compounds target the cell wall and decrease glycosylphosphatidylinositol (GPI) anchor content on the fungal cell surface, indicating a unique mechanism of action for antifungal activity (Ni et al., 2017).

Neuroprotective Applications

Some derivatives of N-(3-Amino-4-fluorophenyl)nicotinamide have shown promise as neuroprotective drugs. YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced neuronal cell damage more efficiently than renal cell damage. This selective inhibition indicates potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Metabolic Studies

N-(3-Amino-4-fluorophenyl)nicotinamide is structurally related to nicotinamide, a molecule that has been extensively studied in metabolic research. Nicotinamide plays a crucial role in cellular bioenergetics and metabolism, and its derivatives have been used to study the effects of inhibition on cellular metabolic pathways, providing insights into the role of these compounds in disease treatment and cellular health (Tolstikov et al., 2014).

Cancer Research

Nicotinamide and its derivatives have been explored for their roles in cancer treatment and prevention. Specific derivatives have been shown to possess kinase inhibitory activity, which is crucial in the proliferation of cancer cells. Studies have explored the synthesis and biological evaluation of these derivatives as inhibitors of specific kinases implicated in tumor progression and oncogenesis (Qi et al., 2019).

Safety and Hazards

Future Directions

While specific future directions for “N-(3-Amino-4-fluorophenyl)nicotinamide” are not mentioned in the sources, related nicotinamide derivatives have been studied for their potential as antifungal agents . This suggests that “N-(3-Amino-4-fluorophenyl)nicotinamide” and similar compounds could be further explored for their potential in medical and pharmaceutical applications.

properties

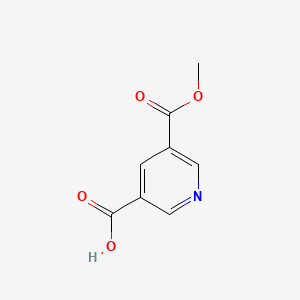

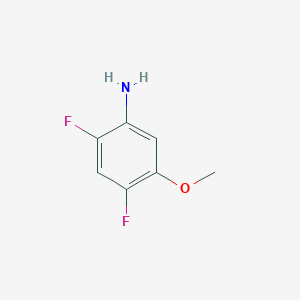

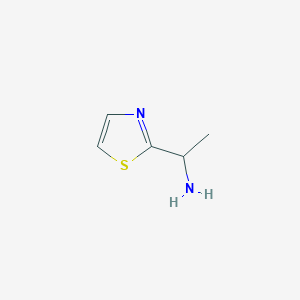

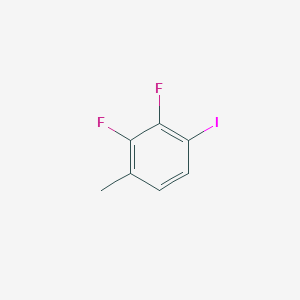

IUPAC Name |

N-(3-amino-4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVBUMIGGFVOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)